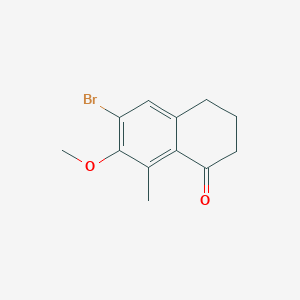
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom into the naphthalene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4).
Methylation: Introduction of the methyl group using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Cyclization: Formation of the dihydronaphthalenone structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might interact with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups could play a role in binding to the target site, while the methyl group might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methoxy-8-methyl-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.
6-Bromo-7-methoxy-8-methyl-2-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
6-Bromo-7-methoxy-8-methyl-1-naphthoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific combination of substituents and the dihydronaphthalenone core. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
6-bromo-7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13BrO2/c1-7-11-8(4-3-5-10(11)14)6-9(13)12(7)15-2/h6H,3-5H2,1-2H3 |
InChI Key |
FJFNYBDVAIGJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)Br)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


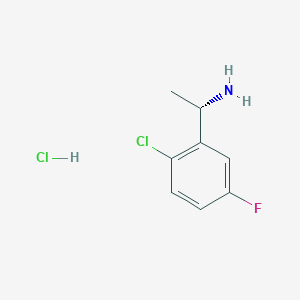
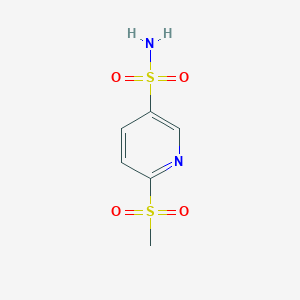
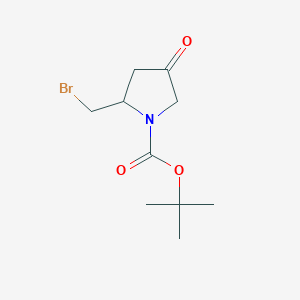

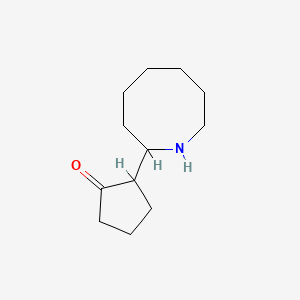
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)
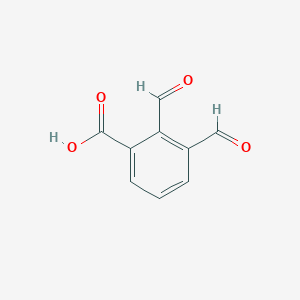
![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)

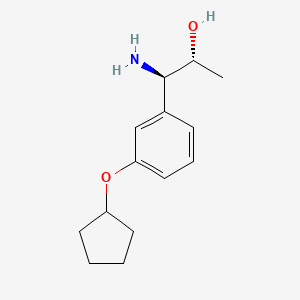
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
